Dual Mitochondrial–ER Stress Apoptotic Engagement Distinguishes 11‑Dehydrosinulariolide from Mitochondrial‑Only Cembranolides
11‑Dehydrosinulariolide is one of the few cembranolides for which simultaneous engagement of mitochondrial and endoplasmic reticulum (ER) stress‑mediated apoptotic cascades has been experimentally demonstrated. In A2058 human melanoma cells, treatment with 5.8 μg/mL (≈17.5 μM) induced loss of mitochondrial membrane potential (ΔΨm), release of cytochrome C, activation of caspase‑9 and caspase‑3, upregulation of Bax, and suppression of Bcl‑2/Bcl‑xL . In the same cell line, the compound concurrently upregulated the ER stress mediators PERK/eIF2α/ATF4/CHOP and ATF6/CHOP, along with the ER chaperones GRP78, GRP94, calnexin, calreticulin, and PDI . By contrast, sinulariolide, a closely related cembranolide, has been shown to induce apoptosis in bladder carcinoma cells exclusively through the mitochondrial‑dependent (caspase‑9‑mediated) pathway without evidence of ER stress pathway activation . This dual pathway engagement is not a class‑level property but a distinct feature of 11‑dehydrosinulariolide, with potential implications for overcoming single‑pathway resistance.
| Evidence Dimension | Apoptotic pathway engagement (MTT IC₅₀, mitochondrial markers, ER stress markers) |
|---|---|
| Target Compound Data | A2058 IC₅₀ = 5.8 μg/mL; mitochondrial depolarization confirmed; ER stress markers GRP78, GRP94, CHOP, PERK, ATF4, ATF6, calnexin, calreticulin, PDI all upregulated |
| Comparator Or Baseline | Sinulariolide: apoptosis induction in bladder carcinoma TSGH‑8301 cells via mitochondrial pathway only (caspase‑9/‑3 activation, no ER stress markers reported) |
| Quantified Difference | Dual (mitochondrial + ER) pathway activation for 11‑dehydrosinulariolide vs. mitochondrial‑only pathway for sinulariolide |
| Conditions | A2058 melanoma cells (MTT, flow cytometry, immunoblotting), 24 h exposure for 11‑dehydrosinulariolide; TSGH‑8301 bladder carcinoma cells for sinulariolide |
Why This Matters
Compounds that induce apoptosis through a single pathway are more susceptible to resistance; a dual‑pathway activator may retain efficacy in tumors that have disabled one apoptotic route, directly impacting procurement decisions for mechanism‑of‑action studies.
- [1] Su, T.-R.; Tsai, F.-J.; Lin, J.-J.; Huang, H.-H.; Chiu, C.-C.; Su, J.-H.; Yang, Y.-T.; Chen, J.Y.-F.; Wong, B.-S.; Wu, Y.-J. Induction of Apoptosis by 11-Dehydrosinulariolide via Mitochondrial Dysregulation and ER Stress Pathways in Human Melanoma Cells. *Mar. Drugs* 2012, 10, 1883–1898. View Source
- [2] Cheng, T.-C.; Din, Z.-H.; Su, J.-H.; Wu, Y.-J.; Liu, C.-I. Induction of Apoptosis by Sinulariolide from Soft Coral through Mitochondrial-Related and p38MAPK Pathways on Human Bladder Carcinoma Cells. *Mar. Drugs* 2012, 10, 2893–2911. View Source
